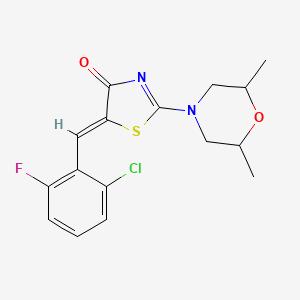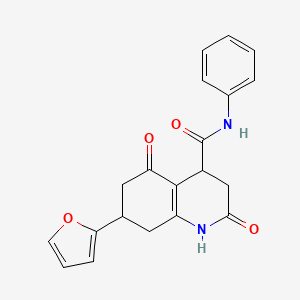![molecular formula C13H7BrN6O B5430667 7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5430667.png)
7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a chemical compound that has been the focus of scientific research due to its potential use in pharmaceuticals. It is a heterocyclic compound with a triazine ring and a pyridine ring, and its synthesis and mechanism of action have been studied in detail.
Mécanisme D'action
The mechanism of action of 7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. Studies have shown that it can inhibit the activity of protein kinase CK2 and tyrosine kinase, which are involved in cancer cell proliferation. It has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. It has been shown to have antimicrobial, anticancer, and antiviral properties. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2 and tyrosine kinase, which are involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one in lab experiments is its potential use in pharmaceuticals. Its antimicrobial, anticancer, and antiviral properties make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for the study of 7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one. One direction is to further investigate its mechanism of action and how it modulates signaling pathways. This could lead to the development of more effective drugs that target specific signaling pathways involved in disease. Another direction is to optimize its use in drug development by identifying its target enzymes and developing more potent derivatives. Additionally, more studies are needed to investigate its potential use in the treatment of various diseases, such as cancer, viral infections, and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has been reported in several studies. One method involves the reaction of 4-bromoaniline with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to form an intermediate, which is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid to form the final product. Another method involves the reaction of 4-bromoaniline with 5-aminotetrazole in the presence of a catalyst to form the intermediate, which is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid to form the final product.
Applications De Recherche Scientifique
7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has been studied for its potential use in pharmaceuticals. It has been shown to have antimicrobial, anticancer, and antiviral properties. Studies have also shown that it can inhibit the activity of certain enzymes, such as protein kinase CK2 and tyrosine kinase, which are involved in cancer cell proliferation. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
11-(4-bromophenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN6O/c14-8-1-3-9(4-2-8)19-6-5-10-11(12(19)21)17-18-13-15-7-16-20(10)13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLCAVUUUKEMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C(C2=O)N=NC4=NC=NN34)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,4-trimethyl-3-{2-oxo-2-[(2-propoxyethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5430586.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5430612.png)
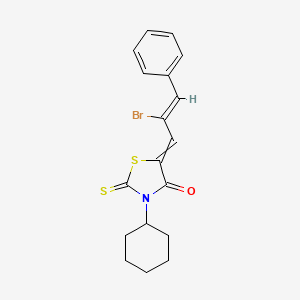
![N-[3-(methylthio)phenyl]-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5430616.png)
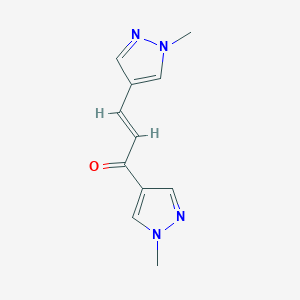
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5430630.png)
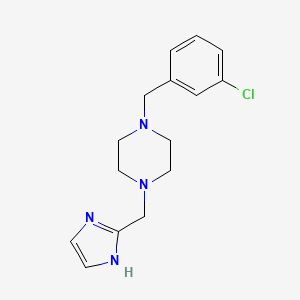
![ethyl [3-oxo-1-(3-phenyl-2-propen-1-yl)-2-piperazinyl]acetate](/img/structure/B5430652.png)
![3-methyl-8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5430664.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5430674.png)
![6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5430675.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5430680.png)
